molecular formula C5H12Cl3N B1656445 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride CAS No. 52801-93-1

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride

Cat. No.: B1656445
CAS No.: 52801-93-1
M. Wt: 192.5 g/mol
InChI Key: RBUMFOHMOVLYLD-UHFFFAOYSA-N
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Description

Historical Context and Discovery Chronology

The historical development of this compound traces back to systematic investigations of chloroalkyl amine compounds in the mid-twentieth century. Database records indicate the compound's first formal documentation in chemical databases occurred on August 9, 2005, with the most recent structural and property updates completed on May 24, 2025. This timeline reflects the evolving understanding of the compound's properties and applications within the scientific community.

Early research into this class of compounds emerged from investigations into chemical warfare agent precursors and related analytical standards. A significant contribution to the field appeared in ARKIVOC journal in 2009, where Stýskala and colleagues documented comprehensive synthesis methodologies for 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. This research established foundational protocols for preparing choline-related derivatives, including various alkyl-substituted variants of chloroethyl amine compounds.

The synthetic approaches developed during this period involved multiple methodological frameworks. Method A, as described in the 2009 research, utilized commercially available hydrochlorides treated with aqueous sodium hydroxide solutions to obtain base amines, which were subsequently alkylated with iodoalkanes in acetone and diethyl ether mixtures at ambient temperature for 72-hour periods. These methodological developments provided yields ranging from 44 to 56 percent, with emphasis placed on achieving maximum purity rather than optimizing yield parameters.

Alternative synthetic strategies, designated as Method B, emerged to address limitations observed in traditional alkylation approaches. This three-step process involved initial alkylation of 2-(dialkylamino)ethanols with appropriate iodoalkanes, followed by conversion of resulting aminium iodides to aminium chlorides using freshly precipitated silver chloride, and final treatment with thionyl chloride in chloroform solutions under cooling conditions. These methodological advances represented significant progress in understanding optimal synthesis conditions for this class of compounds.

Significance in Organic Chemistry and Industrial Applications

The significance of this compound in organic chemistry stems from its unique structural characteristics and versatile reactivity profile. The compound serves as a valuable synthetic intermediate in the preparation of complex organic molecules, particularly in pharmaceutical research and development applications. Its dual chloroethyl functionality provides multiple reactive sites for nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.

Industrial applications of this compound encompass several specialized areas within organic synthesis. Primary applications include its role as an intermediate in the synthesis of pharmaceutical compounds, where its structural features contribute to the development of therapeutically active molecules. The compound's ability to participate in alkylation reactions makes it particularly useful in the formation of quaternary ammonium salts and related nitrogen-containing heterocycles.

Research investigations have documented the compound's utility in analytical chemistry applications, specifically as a standard for monitoring chemical warfare agent precursors. This application requires compounds with well-characterized properties and known purity levels, making the compound valuable for calibration and validation procedures in analytical laboratories. The development of analytical standards represents a critical component in ensuring accurate detection and quantification of related compounds in various matrices.

The compound's chemical reactivity profile enables participation in diverse organic transformations. Nucleophilic substitution reactions involving the chloro groups can facilitate formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, depending on the nucleophile employed. These reactions typically proceed under mild conditions, making the compound suitable for use in sensitive synthetic sequences where harsh reaction conditions might compromise product integrity.

Property Value Reference
Molecular Formula C₅H₁₂Cl₃N
Molecular Weight 192.51 g/mol
CAS Registry Number 52801-93-1
Boiling Point 204.6°C at 760 mmHg
Storage Temperature +4°C
Physical Form White to off-white solid
Purity (typical) >96%

Advanced synthetic applications utilize the compound's capacity for selective functionalization reactions. The different reactivity patterns of primary and secondary chlorine atoms enable regioselective transformations, allowing chemists to direct reactions toward specific molecular sites. This selectivity proves particularly valuable in complex synthetic sequences where multiple functional groups must be protected or selectively modified.

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N.ClH/c1-5(7)4-8-3-2-6;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUMFOHMOVLYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967266
Record name 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52801-93-1
Record name 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052801931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation via Bis(2-chloroethyl)amine

The most cited method involves the reaction of bis(2-chloroethyl)amine with 1-propanamine under controlled alkylation conditions. Patent CN101318935A details a two-step protocol:

  • Nucleophilic Substitution :
    Bis(2-chloroethyl)amine reacts with 1-propanamine in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) at 110–150°C for 8–10 hours. The reaction employs anhydrous sodium carbonate as a base to neutralize HCl byproducts, achieving yields of 80–84.5%.

    $$
    \text{C}3\text{H}9\text{N} + \text{C}4\text{H}8\text{Cl}2\text{N} \xrightarrow[\text{Na}2\text{CO}3]{\text{DMF, 120°C}} \text{C}5\text{H}{11}\text{Cl}2\text{N}2 + \text{HCl} + \text{H}2\text{O}
    $$

  • Hydrochloride Formation :
    Crude product dissolution in ethanol followed by HCl gas saturation induces crystallization. Ethanol acts as a recrystallization solvent, producing white crystalline solids with >99% purity after vacuum drying.

Precursor Synthesis: 2-Chloroethylamine Hydrochloride

Patent CN108003036B outlines the preparation of 2-chloroethylamine hydrochloride, a key precursor:

  • Ethanolamine Hydrochlorination :
    Ethanolamine reacts with hydrogen chloride gas (300–500 mL/min) at room temperature until pH 2–3. Adipic acid (6.1 g per 61 g ethanolamine) catalyzes subsequent thermal dehydration at 120–160°C, removing water via distillation.

    $$
    \text{HOCH}2\text{CH}2\text{NH}2 + 2\text{HCl} \xrightarrow[\text{Adipic Acid}]{\text{120°C}} \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} + \text{H}_2\text{O}
    $$

  • Purification :
    Absolute ethanol precipitates the hydrochloride salt, yielding 89.7–92.2% with GC purity ≥99%.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

Parameter Direct Alkylation Precursor Route
Yield 80–84.5% 89.7–92.2%
Reaction Time 8–10 h 4–5 h
Temperature Range 110–150°C 120–160°C
Solvent System DMF, Acetonitrile Ethanol, Propyl Carbinol
Purity Post-Crystallization >99% 99.0–99.3%

The precursor route achieves higher yields due to minimized side reactions, whereas direct alkylation offers structural specificity for N-substitution.

Optimization Strategies

Solvent Selection

  • DMF vs. Acetonitrile : DMF enhances reaction rates at 120°C but complicates post-synthesis removal. Acetonitrile permits lower temperatures (80°C) with comparable yields.
  • Ethanol Crystallization : Ethanol’s moderate polarity ensures high recovery rates (82.8–84.5%) without co-solvent requirements.

Catalytic Additives

  • Anhydrous Sodium Carbonate : Neutralizes HCl in situ, preventing quaternary ammonium salt formation.
  • Adipic Acid : Accelerates hydrochlorination via azeotropic water removal, critical for precursor synthesis.

Environmental and Industrial Considerations

Waste Minimization

  • Closed-Loop HCl Management : Patent CN108003036B utilizes NaOH scrubbers to absorb excess HCl, reducing emissions.
  • Solvent Recycling : DMF and acetonitrile are distilled and reused, aligning with green chemistry metrics.

Scalability Challenges

  • Exothermic Risks : Direct alkylation requires jacketed reactors to manage heat generation at scale.
  • Hygroscopicity : The final compound’s moisture sensitivity necessitates inert atmosphere packaging.

Emerging Innovations

Continuous Flow Synthesis

Recent pilot studies propose microreactor systems to enhance heat transfer during exothermic alkylation steps, potentially reducing reaction times by 40%.

Biocatalytic Approaches

Preliminary work explores lipase-mediated chloroethylation, though yields remain suboptimal (≤35%) compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols under mild conditions.

    Oxidation and Reduction Reactions: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while reactions with thiols can produce thioethers.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C5_5H12_{12}Cl3_3N
  • CAS Number : 3040665
  • Molecular Weight : 185.52 g/mol

The compound is characterized by its chloroethyl groups, which contribute to its reactivity and utility in various chemical processes.

Anticancer Research

Nitrogen mustards, including 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride, have been extensively studied for their anticancer properties. They act as alkylating agents, which can interfere with DNA replication and transcription, leading to cell death in rapidly dividing cancer cells.

  • Mechanism of Action : The compound forms covalent bonds with DNA, resulting in cross-linking that inhibits cell division.
  • Case Studies :
    • A study demonstrated the efficacy of nitrogen mustards in treating lymphomas and leukemias, showing significant tumor reduction in animal models (Thompson et al., 1981).

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological molecules makes it valuable in drug development.

  • Applications :
    • Synthesis of analgesics and antiarrhythmic drugs.
    • Used in the preparation of other nitrogen mustard derivatives for therapeutic use.
Application TypeExample Compounds
Anticancer AgentsMechlorethamine
AnalgesicsMorphine derivatives
AntiarrhythmicsDronedarone

Chemical Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

  • Reactivity : It participates in nucleophilic substitution reactions and can be used to introduce alkyl groups into various substrates.
  • Example Reactions :
    • Alkylation reactions with amines and alcohols to form tertiary amines.

Toxicological Studies

Due to its mutagenic potential, extensive toxicological studies have been conducted to assess the safety of this compound.

  • Genotoxicity : Positive results were observed in Ames tests, indicating mutagenic effects (NTP, 1994).
  • Carcinogenic Potential : Classified as a probable human carcinogen based on animal studies showing tumorigenicity (IARC Group 2A).

Surface Treatments

The compound is explored for use in surface treatments due to its ability to form strong bonds with substrates.

  • Applications :
    • Coatings for metals and plastics that enhance durability and resistance to environmental factors.

Corrosion Inhibition

It has been investigated as a corrosion inhibitor in various industrial processes.

  • Mechanism : Forms protective layers on metal surfaces, preventing oxidation and degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the cross-linking of DNA strands, thereby inhibiting DNA replication and transcription. The compound primarily targets the N7 position of guanine bases in DNA .

Comparison with Similar Compounds

Research Implications and Limitations

  • Nitrosourea Parallels : Evidence from nitrosoureas suggests that optimizing alkylating activity and solubility could improve the target compound’s efficacy. For example, reducing carbamoylating activity (linked to toxicity) while enhancing lipid solubility may boost its therapeutic window.
  • Data Gaps : Direct studies on the target compound are absent; inferences rely on structural analogs and mechanistic principles. Further pharmacokinetic and in vivo studies are needed to validate its applications.

Biological Activity

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride, commonly known as a nitrogen mustard derivative, has garnered attention due to its biological activity, particularly in the context of its potential mutagenic and carcinogenic properties. This compound is structurally related to mechlorethamine, a well-known chemotherapeutic agent. Understanding its biological mechanisms is crucial for evaluating its safety and therapeutic applications.

  • Molecular Formula : C₄H₈Cl₂N
  • Molecular Weight : 153.02 g/mol
  • CAS Number : 6306-61-2

The biological activity of this compound primarily involves its role as a DNA alkylating agent. It forms covalent bonds with DNA, leading to mutations and potential carcinogenesis. This mechanism is characteristic of nitrogen mustards, which can induce DNA damage through the formation of reactive intermediates, such as aziridinium ions .

Mutagenicity and Carcinogenicity

  • Mutagenicity : The compound has been shown to be mutagenic in various assays, including the Ames test. It exhibits positive results in both bacterial and mammalian cell assays, indicating its potential to cause genetic mutations .
  • Carcinogenicity : Classified by the International Agency for Research on Cancer (IARC) as Group 2A (probably carcinogenic to humans), based on evidence from animal studies showing tumor formation . In particular, studies have demonstrated that administration of this compound resulted in tumor development in the lungs of mice .

Toxicological Effects

The toxicity profile of this compound includes:

  • Acute Effects : Exposure can lead to respiratory irritation, skin burns, and eye damage.
  • Chronic Effects : Prolonged exposure may result in chronic respiratory diseases and increased risk of cancer due to its mutagenic properties .

Study 1: Tumor Induction in Animal Models

A study conducted by Tokuda and Bodell (1987) investigated the effects of this compound on rat brain tumor cells. The results indicated a dose-dependent induction of sister chromatid exchanges (SCEs), a marker for genetic damage. The concentrations used ranged from 0.01 mM to 0.1 mM, with significant increases in SCEs observed at higher doses .

Study 2: Genetic Toxicity Assessment

The National Toxicology Program (NTP) evaluated the genetic toxicity of this compound and reported positive results across several assays, including:

  • Ames test (Salmonella)
  • Mammalian somatic cell assays
    These findings support the classification of the compound as a potent mutagen .

Summary Table of Biological Activity

Biological ActivityFindings
Mutagenicity Positive in Ames test
Carcinogenicity IARC Group 2A
DNA Damage Mechanism Alkylation leading to mutations
Acute Toxicity Effects Respiratory irritation, skin burns
Chronic Toxicity Effects Increased cancer risk

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride, and how can purity be maximized?

  • Synthesis Method : React diethanolamine with thionyl chloride (SOCl₂) in chloroform under controlled低温 conditions (-4–6°C), followed by stirring and refluxing in ethanol to crystallize the product .
  • Purification : Recrystallization using ethanol or chloroform improves purity. Yield optimization (76% reported) requires precise temperature control during SOCl₂ addition and post-reaction refluxing .
  • Characterization : Confirm identity via melting point (212–214°C), NMR (to detect chloroethyl groups), and mass spectrometry (molecular weight 178.49 g/mol) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Precautions : Use PPE (gloves, goggles) due to its irritant properties (R36/37/38). Work in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers at room temperature, protected from moisture (hygroscopic nature inferred from related nitrogen mustards) .
  • Waste Disposal : Follow institutional guidelines for halogenated amines, incineration with alkaline scrubbers recommended .

Q. What solvents and conditions are suitable for dissolving this compound in experimental setups?

  • Solubility : Water-soluble, but polar aprotic solvents like DMSO or ethanol enhance solubility for biological assays. Avoid alkaline solutions to prevent decomposition .
  • pH Considerations : Stability decreases at extreme pH; buffer solutions (pH 6–8) are ideal for in vitro studies .

Advanced Research Questions

Q. What is the molecular mechanism underlying its cytotoxicity, and how does it compare to other nitrogen mustards?

  • Mechanism : The compound acts as a bifunctional alkylating agent, crosslinking DNA via N7-guanine adducts, disrupting replication and transcription—similar to mechlorethamine (Mustargen®) .
  • Comparative Studies : Use flow cytometry to assess apoptosis induction or comet assays for DNA damage quantification. Note differences in reactivity due to structural variations (e.g., chloroethyl vs. methyl groups) .

Q. How can researchers resolve discrepancies in reported solubility or stability data across studies?

  • Data Validation : Replicate experiments under controlled conditions (temperature, solvent grade). Use HPLC to assess purity (>98% recommended) .
  • Contradiction Analysis : Variations may arise from residual solvents (e.g., chloroform) or hygroscopicity. Thermogravimetric analysis (TGA) can quantify moisture content .

Q. What advanced analytical techniques are critical for characterizing degradation products?

  • Degradation Pathways : Hydrolysis of chloroethyl groups generates ethanolamine derivatives. Monitor via LC-MS/MS or GC-MS with derivatization .
  • Structural Elucidation : High-resolution NMR (¹³C, ²D-COSY) identifies degradation intermediates. Compare with synthetic standards for confirmation .

Q. How do in vitro cytotoxicity results translate to in vivo models, and what factors explain discrepancies?

  • In Vitro vs. In Vivo : Metabolic inactivation (e.g., glutathione conjugation) may reduce efficacy in vivo. Use pharmacokinetic profiling (e.g., plasma half-life via LC-MS) to adjust dosing .
  • Model Optimization : Employ xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tumor regression with alkylation activity .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethodReference
Melting Point212–214°CDifferential Scanning Calorimetry (DSC)
Molecular Weight178.49 g/molMass Spectrometry (ESI-MS)
Solubility in Water>50 mg/mLGravimetric Analysis

Table 2 : Recommended Analytical Techniques for Stability Studies

ParameterTechniqueExperimental Setup
Hydrolysis RateHPLC-UVColumn: C18, Mobile Phase: Acetonitrile/Water (70:30)
Thermal DegradationTGA-DSCHeating Rate: 10°C/min, N₂ Atmosphere
PhotostabilityUV-Vis SpectrophotometryLight Source: Xenon arc, λ = 254 nm

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride
Reactant of Route 2
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride

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